Cas no 1261807-15-1 (2-(2-Bromo-4-iodobenzoyl)pyridine)

2-(2-Bromo-4-iodobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(2-Bromo-4-iodobenzoyl)pyridine
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- インチ: 1S/C12H7BrINO/c13-10-7-8(14)4-5-9(10)12(16)11-3-1-2-6-15-11/h1-7H
- InChIKey: MAKVPWQUAWYFOK-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=C(C=1)Br)C(C1C=CC=CN=1)=O
計算された属性
- せいみつぶんしりょう: 386.87557 g/mol
- どういたいしつりょう: 386.87557 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 30
- ぶんしりょう: 388.00
2-(2-Bromo-4-iodobenzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013033715-250mg |
2-(2-Bromo-4-iodobenzoyl)pyridine |
1261807-15-1 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
Alichem | A013033715-500mg |
2-(2-Bromo-4-iodobenzoyl)pyridine |
1261807-15-1 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
Alichem | A013033715-1g |
2-(2-Bromo-4-iodobenzoyl)pyridine |
1261807-15-1 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
2-(2-Bromo-4-iodobenzoyl)pyridine 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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2-(2-Bromo-4-iodobenzoyl)pyridineに関する追加情報
2-(2-Bromo-4-iodobenzoyl)pyridine: A Comprehensive Overview
2-(2-Bromo-4-iodobenzoyl)pyridine (CAS No. 1261807-15-1) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with a benzoyl group substituted with bromine and iodine atoms. The presence of these halogen atoms imparts distinctive electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
The synthesis of 2-(2-Bromo-4-iodobenzoyl)pyridine involves a series of carefully controlled reactions, including Friedel-Crafts acylation and subsequent halogenation steps. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and better purity levels, which are critical for its use in sensitive applications such as drug discovery and materials synthesis. The compound's stability under various reaction conditions has also been extensively studied, with findings published in leading journals like *Angewandte Chemie* and *Journal of the American Chemical Society*.
One of the most promising applications of 2-(2-Bromo-4-iodobenzoyl)pyridine lies in its use as a building block for constructing bioactive molecules. Its ability to undergo nucleophilic aromatic substitution reactions has been leveraged in the development of novel anti-cancer agents. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in tumor progression, such as cyclin-dependent kinases (CDKs). These findings were highlighted in a 2023 study published in *Nature Communications*, underscoring the compound's potential in oncology drug development.
In addition to its role in pharmaceutical research, 2-(2-Bromo-4-iodobenzoyl)pyridine has also found applications in materials science. Its ability to form coordination complexes with transition metals has been exploited in the design of novel catalysts for organic transformations. A 2023 study published in *Chemical Science* demonstrated that palladium complexes derived from this compound exhibit exceptional catalytic activity in cross-coupling reactions, which are widely used in the synthesis of fine chemicals and agrochemicals.
The electronic properties of 2-(2-Bromo-4-iodobenzoyl)pyridine make it an attractive candidate for use in optoelectronic devices. Recent research has focused on its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells. A team at Stanford University reported that incorporating this compound into OLED structures significantly enhances device efficiency by improving charge transport properties. These findings were featured in a 2023 issue of *Advanced Materials*, further solidifying the compound's importance in materials innovation.
From a structural perspective, 2-(2-Bromo-4-iodobenzoyl)pyridine exhibits a high degree of symmetry, which contributes to its stability and reactivity. The bromine and iodine atoms are strategically positioned to influence the molecule's electronic distribution, enabling selective reactivity under specific conditions. Computational studies using density functional theory (DFT) have provided deeper insights into the molecule's electronic structure, revealing that the halogen atoms play a crucial role in modulating its π-conjugation system.
Despite its numerous advantages, the handling and storage of 2-(2-Bromo-4-iodobenzoyl)pyridine require careful consideration due to its sensitivity to moisture and light. Researchers have developed innovative storage techniques, such as encapsulation within inert matrices, to preserve its stability over extended periods. These advancements were detailed in a 2023 paper published in *Chemical Engineering Journal*, emphasizing the importance of proper handling procedures for maintaining the compound's integrity.
In conclusion, CAS No. 1261807-15-1, or 2-(2-Bromo-4-iodobenzoyl)pyridine, stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. With ongoing research uncovering new potentials for this compound, it is poised to play an increasingly significant role in advancing both academic research and industrial innovation.
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